An In-depth Technical Guide to Methyl 4-iodobenzoate (CAS 619-44-3)
An In-depth Technical Guide to Methyl 4-iodobenzoate (CAS 619-44-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodobenzoate, identified by the CAS number 619-44-3, is an organic compound with the chemical formula C₈H₇IO₂.[1][2] It is the methyl ester of 4-iodobenzoic acid and serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring an aromatic ring substituted with an iodine atom and a methyl ester group, makes it a versatile building block for constructing more complex molecules. The presence of the aryl-iodide functionality allows it to readily participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the fields of pharmaceutical development, materials science, and chemical research.[1][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.
Physicochemical Properties
Methyl 4-iodobenzoate is a white to beige crystalline solid at room temperature.[1][4][5] It is sparingly soluble in water but shows moderate solubility in common organic solvents such as ethanol, ether, and chloroform.[2][6] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 619-44-3 | [1][2][7] |
| Molecular Formula | C₈H₇IO₂ | [1][2][7] |
| Molar Mass | 262.046 g·mol⁻¹ | [1][2] |
| Appearance | White to beige solid/crystalline powder | [1][4][5] |
| Melting Point | 112-118 °C | [1][4][5] |
| IUPAC Name | Methyl 4-iodobenzoate | [1][5][8] |
| Synonyms | Methyl p-iodobenzoate, 4-Iodobenzoic acid methyl ester | [1][7][8] |
| SMILES | COC(=O)C1=CC=C(I)C=C1 | [1][5][9] |
| InChI Key | DYUWQWMXZHDZOR-UHFFFAOYSA-N | [1][5][9] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of Methyl 4-iodobenzoate. Various analytical techniques are used to confirm its structure.
| Spectral Data Type | Availability / Key Information | Source |
| ¹H NMR | Spectrum available | [9] |
| ¹³C NMR | Spectrum available | [9] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 231, 262, 76 | [8] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available | [8] |
| Raman Spectroscopy | FT-Raman spectrum available | [8] |
Synthesis and Experimental Protocols
The most common and straightforward method for preparing Methyl 4-iodobenzoate is through the Fischer esterification of 4-iodobenzoic acid with methanol, using a strong acid as a catalyst.[1][10]
Fischer Esterification of 4-Iodobenzoic Acid
This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl group of 4-iodobenzoic acid.[11][12] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used as the solvent.[11][12][13]
Caption: General workflow for the synthesis of Methyl 4-iodobenzoate via Fischer Esterification.
Detailed Experimental Protocol: Fischer Esterification
-
Reagents and Equipment:
-
4-Iodobenzoic acid
-
Methanol (anhydrous, excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Apparatus for recrystallization
-
-
Procedure:
-
To a round-bottom flask, add 4-iodobenzoic acid (1.0 eq).
-
Add a large excess of methanol, which acts as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or a few drops) to the stirring mixture.[14]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with continuous stirring.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[14]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.[14]
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.[14]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[14]
-
Purify the crude Methyl 4-iodobenzoate by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a pure crystalline solid.
-
Chemical Reactivity and Key Reactions
The reactivity of Methyl 4-iodobenzoate is dominated by the carbon-iodine bond. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.[3] This makes it a valuable precursor for forming new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[15] Methyl 4-iodobenzoate readily undergoes this reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[1][3][15]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reagents and Equipment:
-
Methyl 4-iodobenzoate (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), used as solvent or co-solvent
-
Anhydrous, inert solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions
-
Standard workup and purification equipment
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and Methyl 4-iodobenzoate.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or a mild acid (e.g., NH₄Cl solution) to remove the amine base.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the coupled product.
-
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide.[16][17] Methyl 4-iodobenzoate serves as an excellent electrophilic partner in this reaction, which requires a palladium catalyst and a base.[17][18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling
-
Reagents and Equipment:
-
Methyl 4-iodobenzoate (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligand
-
Aqueous base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard workup and purification equipment
-
-
Procedure:
-
Combine Methyl 4-iodobenzoate, the arylboronic acid, and the palladium catalyst in a reaction flask.
-
Add the solvent system and the aqueous base.
-
Purge the flask with an inert gas (nitrogen or argon) and heat the mixture (typically 80-100°C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water and an organic extraction solvent (e.g., ethyl acetate).
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization.
-
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium species in the presence of a base.[19][20] Methyl 4-iodobenzoate can be coupled with various alkenes, such as methyl acrylate, to synthesize derivatives like substituted cinnamates.[21][22]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Detailed Experimental Protocol: Heck Reaction
-
Reagents and Equipment:
-
Methyl 4-iodobenzoate (1.0 eq)
-
Alkene (e.g., methyl acrylate, styrene, 1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) often with a phosphine ligand
-
Base (e.g., triethylamine (Et₃N), K₂CO₃)[21]
-
High-boiling polar solvent (e.g., DMF, NMP, acetonitrile)[21][22]
-
Reaction vessel suitable for heating
-
Standard workup and purification equipment
-
-
Procedure:
-
In a reaction vessel, dissolve Methyl 4-iodobenzoate, the palladium catalyst, and any ligands in the chosen solvent.
-
Add the base and the alkene to the mixture.
-
Heat the reaction mixture (typically 80-140°C) with stirring under an inert atmosphere.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and filter to remove the precipitated palladium black and inorganic salts.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Applications in Research and Development
Methyl 4-iodobenzoate is a valuable building block in various areas of chemical synthesis due to its capacity to undergo versatile coupling reactions.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of numerous pharmaceuticals. It has been identified as a precursor in the synthesis of Pemetrexed, an anticancer drug.[2][6] It is also used to prepare side-chain intermediates for anthracycline antibiotics.[18] Its derivatives are crucial for developing drugs targeting cancer and infectious diseases.[23]
-
Materials Science: The compound is used in the preparation of novel luminescent materials for Organic Light-Emitting Diodes (OLEDs) used in display devices.[18] It is also applied in the development of new materials with specific chemical properties for electronics and coatings.[23]
-
Organic Synthesis: Beyond specific applications, it serves as a fundamental building block for creating complex molecular architectures and bioactive molecules.[23][24] The ability to use it in Suzuki, Sonogashira, and Heck reactions allows for the systematic construction of elaborate organic structures from a simple, commercially available starting material.[24]
Caption: Key application areas of Methyl 4-iodobenzoate.
Safety and Handling
Methyl 4-iodobenzoate requires careful handling in a laboratory setting. It is classified as an irritant and an environmental hazard.[1][8]
GHS Hazard Information
| Hazard Statement | Code | Classifications |
| Causes skin irritation | H315 | Skin Irritation (Category 2)[1][8] |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A)[1][8] |
| May cause respiratory irritation | H335 | Specific target organ toxicity — single exposure (Category 3)[1][8] |
| Toxic to aquatic life with long lasting effects | H411 | Hazardous to the aquatic environment, long-term hazard (Category 2)[1][8][25] |
Data aggregated from multiple sources; percentages indicate the notified classification ratio from companies to the ECHA C&L Inventory.[8]
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[26] Avoid contact with eyes, skin, and clothing.[25][26] Do not breathe dust and avoid ingestion and inhalation.[25][26][27] Use in a well-ventilated area or under a chemical fume hood.[26]
-
Storage: Store in a cool, dry, well-ventilated place.[2][25][26] Keep the container tightly closed when not in use.[25][26] It is light-sensitive and should be protected from light.[2][4][25]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[26]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[26] Wear protective clothing to minimize contact.[26]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) if exposure limits are exceeded or if irritation is experienced.[26]
First Aid and Spill Procedures
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[26]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[26]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[26]
-
Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[26]
-
-
Spills: Clean up spills immediately. Use proper personal protective equipment. Sweep up the material and place it into a suitable container for disposal, avoiding the generation of dust.[26] Provide ventilation.[26]
References
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- 2. Methyl-4-iodobenzoate | 619-44-3 | FM30437 | Biosynth [biosynth.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemwhat.com [chemwhat.com]
- 5. Methyl 4-iodobenzoate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. CAS 619-44-3: Methyl 4-iodobenzoate | CymitQuimica [cymitquimica.com]
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- 8. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Page loading... [wap.guidechem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chemimpex.com [chemimpex.com]
- 24. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. Methyl 4-iodobenzoate - Safety Data Sheet [chemicalbook.com]
